![molecular formula C10H17NO4 B2370814 Dimethyl (1S,3R)-5-aminocyclohexane-1,3-dicarboxylate CAS No. 362480-40-8](/img/structure/B2370814.png)
Dimethyl (1S,3R)-5-aminocyclohexane-1,3-dicarboxylate
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Description
The compound is a derivative of cyclohexane, which is a six-membered ring compound. It has two carboxylate groups (COO-) and an amine group (NH2) attached to the cyclohexane ring . The (1S,3R) notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as reductive amination or cyclization . These methods involve the formation of new carbon-nitrogen bonds and the creation of cyclic structures.Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography . This technique allows for the determination of the exact spatial arrangement of atoms in a molecule.Chemical Reactions Analysis
The compound, due to the presence of functional groups like carboxylate and amine, could potentially undergo a variety of chemical reactions. These could include acid-base reactions, nucleophilic substitutions, or condensation reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be predicted based on the functional groups present in the molecule .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
dimethyl (1S,3R)-5-aminocyclohexane-1,3-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h6-8H,3-5,11H2,1-2H3/t6-,7+,8? |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFSLXMVQQOYMI-DHBOJHSNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CC(C1)N)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CC(C1)N)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl (1S,3R)-5-aminocyclohexane-1,3-dicarboxylate |
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